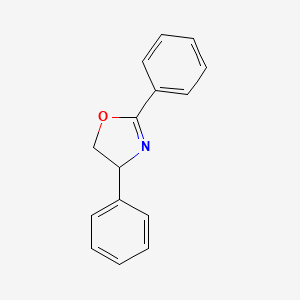

2,4-diphenyl-4,5-dihydro-1,3-oxazole

CAS No.: 475571-19-8

Cat. No.: VC1843967

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 475571-19-8 |

|---|---|

| Molecular Formula | C15H13NO |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 2,4-diphenyl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-10,14H,11H2 |

| Standard InChI Key | DTQJMAHDNUWGFH-UHFFFAOYSA-N |

| SMILES | C1C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | C1C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Classification

2,4-Diphenyl-4,5-dihydro-1,3-oxazole belongs to the family of oxazoline compounds, specifically 4,5-dihydrooxazoles. Its structure features a five-membered heterocyclic ring containing one oxygen atom at position 1 and one nitrogen atom at position 3, with two phenyl groups attached at positions 2 and 4 . The molecule has a reduced (dihydro) structure compared to the fully unsaturated oxazole ring, specifically at the 4,5-position. This partial saturation significantly influences its chemical reactivity and physical properties .

The molecular formula of 2,4-diphenyl-4,5-dihydro-1,3-oxazole is C15H13NO, with a molecular weight of 223.27 g/mol . Its structure can be represented by the following IUPAC identifiers:

| Structural Identifier | Value |

|---|---|

| InChI | InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-10,14H,11H2 |

| InChIKey | DTQJMAHDNUWGFH-UHFFFAOYSA-N |

| Canonical SMILES | C1C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

The compound contains a stereogenic center at the C-4 position, allowing for the existence of enantiomers. The (S) and (R) isomers have distinct properties and applications, particularly in asymmetric synthesis .

Physical Properties

2,4-Diphenyl-4,5-dihydro-1,3-oxazole possesses several distinctive physical properties that influence its behavior in various chemical reactions and applications. The compound typically exists as a crystalline solid under standard conditions .

The key physical properties of 2,4-diphenyl-4,5-dihydro-1,3-oxazole are summarized in the following table:

| Property | Value | Reference |

|---|---|---|

| Physical State | Crystalline solid | |

| Molecular Weight | 223.27 g/mol | |

| Exact Mass | 223.10000 | |

| LogP | 2.64030 | |

| PSA (Polar Surface Area) | 21.59000 | |

| CAS Number | 81187-69-1 |

For comparison, the fully unsaturated analog 2,4-diphenyloxazole (CAS: 838-41-5) has slightly different physical properties:

| Property | Value | Reference |

|---|---|---|

| Density | 1.128 g/cm³ | |

| Boiling Point | 339°C at 760 mmHg | |

| Melting Point | 105°C | |

| Flash Point | 162.3°C |

The (S) isomer of 2,4-diphenyl-4,5-dihydro-1,3-oxazole exhibits optical activity with a specific rotation [α]D20 = -40° ± 2° (c = 1.02, CHCl3) . This optical activity is crucial for its applications in asymmetric synthesis and chiral catalysis.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2,4-diphenyl-4,5-dihydro-1,3-oxazole and its derivatives. These methods can be broadly categorized into traditional approaches and more recent green chemistry techniques.

Traditional Synthesis Methods

The synthesis of oxazole and dihydrooxazole derivatives commonly employs several established methods, many of which can be adapted for the preparation of 2,4-diphenyl-4,5-dihydro-1,3-oxazole:

-

Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of acylamino ketones. Named after Sir Robert Robinson and Siegmund Gabriel (1909-1910), this reaction proceeds through protonation of the acylamino keto moiety, followed by cyclization and dehydration in the presence of a mineral acid . For dihydrooxazoles like 2,4-diphenyl-4,5-dihydro-1,3-oxazole, the reaction conditions can be modified to prevent complete dehydration of the ring.

-

Cyclization of β-Hydroxy Amides: This approach involves the cyclization of appropriately substituted β-hydroxy amides to form the dihydrooxazole ring. The reaction typically requires dehydrating agents such as thionyl chloride, phosphorus oxychloride, or Deoxo-Fluor .

-

Copper-Catalyzed Methods: Kumar et al. developed a two-step synthesis for 2-phenyl-4,5-substituted oxazoles using copper as a catalyst. This method involves nucleophilic ring opening followed by silver carbonate-catalyzed 5-endo cyclization .

-

Iodine-Mediated Synthesis: Gao et al. synthesized oxazole derivatives in the presence of iodine and potassium carbonate in DMF at 80°C, which can be modified for dihydrooxazole synthesis .

Modern and Green Approaches

Recent developments have focused on more environmentally friendly approaches to synthesize oxazole and dihydrooxazole derivatives:

-

Flow Chemistry Methods: Bay et al. performed the reaction of β-hydroxy amides using Deoxo-Fluor in a flow reactor, achieving more than 99% conversion to oxazolines. This method allows for better control of reaction conditions and reduced formation of unwanted byproducts .

-

Microstructured Reactor Systems: The synthesis of certain oxazole derivatives has been carried out using flow conditions in microstructured reactors to enhance safety and provide significant applications for synthesis .

-

Cycloisomerization Reactions: Hu et al. explored several cyclization reactions of propargylic amides, which can be effectively achieved with the help of various transition metals, Brønsted acids, Lewis acids, halogens, strong bases, and non-transition metal catalysts .

For the specific synthesis of (S)-2,4-diphenyl-4,5-dihydro-1,3-oxazole, enantioselective approaches are typically employed to ensure high optical purity of the final product .

Stereochemistry and Isomers

2,4-Diphenyl-4,5-dihydro-1,3-oxazole contains a stereogenic center at the C-4 position, resulting in two possible enantiomers: (S)-2,4-diphenyl-4,5-dihydro-1,3-oxazole and (R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole. These stereoisomers have identical physical properties except for their optical activity and interaction with other chiral compounds.

(S)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole

The (S)-isomer, also known as (S)-Pheox, has the CAS number 475571-19-8 and exhibits specific optical rotation [α]D20 = -40° ± 2° (c = 1.02, CHCl3) . Its structure can be represented by the following identifiers:

| Identifier | Value |

|---|---|

| InChI | InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-10,14H,11H2/t14-/m1/s1 |

| InChIKey | DTQJMAHDNUWGFH-CQSZACIVSA-N |

| SMILES | C1C@@HC3=CC=CC=C3 |

The (S)-isomer is particularly valuable in asymmetric synthesis, where it serves as a chiral ligand or auxiliary .

Related Derivatives

Several derivatives of 2,4-diphenyl-4,5-dihydro-1,3-oxazole have been synthesized and studied for various applications. One notable example is (4S,5R)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid (CAS: 158722-22-6), which contains an additional carboxylic acid group at the C-5 position .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H13NO3 | |

| Molecular Weight | 267.28 g/mol | |

| Melting Point | 203-204°C | |

| IUPAC Name | (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid |

This derivative is used in the synthesis of complex molecules, particularly taxanes, which are important anticancer compounds .

Applications and Uses

2,4-Diphenyl-4,5-dihydro-1,3-oxazole and its derivatives have found numerous applications across various scientific disciplines, particularly in organic synthesis and pharmaceutical development.

Organic Synthesis

The compound serves as a valuable building block for creating complex molecules, enhancing the efficiency of synthetic pathways in laboratory settings . Its heterocyclic structure provides a rigid framework that can be further modified to introduce functional diversity into target molecules.

In particular, the chiral variants of 2,4-diphenyl-4,5-dihydro-1,3-oxazole are widely employed as:

-

Chiral Ligands: The (S)-isomer is used as a ligand in asymmetric catalysis, enabling the stereoselective synthesis of various compounds .

-

Chiral Auxiliaries: The compound can be covalently attached to substrates to influence the stereochemical outcome of subsequent reactions .

-

Intermediates in Natural Product Synthesis: The dihydrooxazole framework serves as an important intermediate in the synthesis of complex natural products and pharmaceutically active compounds .

Pharmaceutical Applications

In pharmaceutical research, 2,4-diphenyl-4,5-dihydro-1,3-oxazole derivatives are explored for their potential therapeutic activities:

-

Anti-inflammatory and Analgesic Drugs: The compound serves as a key intermediate in the development of drugs with anti-inflammatory and pain-relieving properties .

-

Anticancer Agents: Derivatives such as (4S,5R)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid are used in the synthesis of taxanes, which are important anticancer compounds .

Material Science

The compound is investigated for its potential applications in creating novel materials, particularly in the field of polymers and coatings that require specific thermal and mechanical properties . The rigid heterocyclic structure contributes to the stability and functionality of these materials.

Agricultural Chemistry

Researchers are exploring the use of 2,4-diphenyl-4,5-dihydro-1,3-oxazole derivatives in agrochemicals, where they may contribute to the development of safer and more effective pesticides or herbicides .

Analytical Chemistry

The compound is utilized as a standard in analytical methods, aiding in the detection and quantification of other compounds in complex mixtures, which is essential for quality control in various industries .

Recent Research Developments

Recent scientific investigations have focused on expanding the applications of 2,4-diphenyl-4,5-dihydro-1,3-oxazole and improving its synthesis methods. Key areas of research include:

-

Novel Synthetic Approaches: Researchers are developing more efficient and environmentally friendly methods for synthesizing 2,4-diphenyl-4,5-dihydro-1,3-oxazole and its derivatives, with a focus on green chemistry principles .

-

Catalyst Development: The compound and its derivatives are being explored as chiral catalysts for various asymmetric transformations, including aldol reactions, Diels-Alder reactions, and hydrogenation processes .

-

Medicinal Chemistry Applications: New derivatives of 2,4-diphenyl-4,5-dihydro-1,3-oxazole are being synthesized and evaluated for their potential therapeutic activities, with promising results in areas such as anticancer, antimicrobial, and anti-inflammatory research .

-

Complex Molecule Synthesis: The compound is increasingly used as a key intermediate in the synthesis of complex natural products and pharmaceutical agents, demonstrating its versatility as a synthetic building block .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume